4-Methoxybicyclo[2.2.2]oct-5-en-2-one
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Overview
Description
4-Methoxybicyclo[222]oct-5-en-2-one is a bicyclic organic compound characterized by a unique structure that includes a methoxy group and a bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybicyclo[2.2.2]oct-5-en-2-one typically involves the substitution at the bridgehead position of its derivatives. One notable method includes the preparation of key intermediates required for the synthesis of (±)-allo-cedrol (khusiol) through a novel methodology involving bridgehead substitution . Another approach involves the pinacol-type rearrangement of 2-substituted 1-methoxybicyclo[2.2.2]oct-5-en-2-ols into bicyclo[3.2.1]oct-6-en-2-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and reagents.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybicyclo[2.2.2]oct-5-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: Bridgehead substitution is a common reaction for this compound, leading to the formation of various derivatives.
Rearrangement Reactions: Pinacol-type rearrangement is another significant reaction, resulting in the formation of bicyclo[3.2.1]oct-6-en-2-ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and acids such as p-toluenesulfonic acid in benzene.
Rearrangement Reactions: Reagents like p-toluenesulfonic acid and solvents such as benzene are used under boiling conditions.
Major Products
Substitution Reactions: Products include various substituted derivatives of this compound.
Rearrangement Reactions: Major products include bicyclo[3.2.1]oct-6-en-2-ones and their derivatives.
Scientific Research Applications
4-Methoxybicyclo[2.2.2]oct-5-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxybicyclo[2.2.2]oct-5-en-2-one involves its interaction with molecular targets through substitution and rearrangement reactions. The methoxy group and the bicyclic structure play crucial roles in its reactivity and the formation of various products .
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxybicyclo[2.2.2]oct-5-en-2-yl methyl ketone
- Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate
Uniqueness
4-Methoxybicyclo[2.2.2]oct-5-en-2-one is unique due to its specific substitution pattern and the presence of a methoxy group, which imparts distinct chemical properties and reactivity compared to other similar bicyclic compounds .
Properties
CAS No. |
25494-96-6 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-methoxybicyclo[2.2.2]oct-5-en-2-one |
InChI |
InChI=1S/C9H12O2/c1-11-9-4-2-7(3-5-9)8(10)6-9/h2,4,7H,3,5-6H2,1H3 |
InChI Key |
FJQYKJCOPCZIKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCC(C=C1)C(=O)C2 |
Origin of Product |
United States |
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